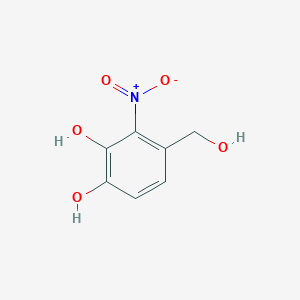

3,4-Dihydroxy-2-nitrobenzyl alcohol

CAS No.:

Cat. No.: VC13683342

Molecular Formula: C7H7NO5

Molecular Weight: 185.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7NO5 |

|---|---|

| Molecular Weight | 185.13 g/mol |

| IUPAC Name | 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol |

| Standard InChI | InChI=1S/C7H7NO5/c9-3-4-1-2-5(10)7(11)6(4)8(12)13/h1-2,9-11H,3H2 |

| Standard InChI Key | OLAYODWDHPTDGW-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O |

| Canonical SMILES | C1=CC(=C(C(=C1CO)[N+](=O)[O-])O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name is 4-(hydroxymethyl)-3-nitrobenzene-1,2-diol (CID 24721677) . Key identifiers include:

-

Molecular Formula: C₇H₇NO₅

-

SMILES: OCC1=C(C(=C(C=C1)O)O)N+[O-]

Structural Features

-

Aromatic Core: A benzene ring with hydroxyl (-OH) groups at positions 3 and 4, a nitro (-NO₂) group at position 2, and a hydroxymethyl (-CH₂OH) group at position 4 .

-

Tautomerism: The nitro and hydroxyl groups enable keto-enol tautomerism, influencing reactivity .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 185.13 g/mol | |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| LogP (Octanol-Water) | Estimated 1.24 (analogous) | |

| Solubility | Soluble in polar solvents |

Synthesis and Chemical Reactivity

Synthetic Pathways

-

Reduction of Aldehyde Precursor: 3,4-Dihydroxy-2-nitrobenzaldehyde (CID 14845047) is reduced using sodium borohydride (NaBH₄) to yield the alcohol .

-

Nitration of Protocatechuic Alcohol: Direct nitration of 3,4-dihydroxybenzyl alcohol (CID 100733) under controlled conditions introduces the nitro group .

Stability and Degradation

-

Photochemical Reactivity: Nitrobenzyl alcohols undergo photolysis to form intermediates like aci-nitro tautomers and cyclic isoxazolols, as observed in analogous compounds .

-

Oxidative Conversion: In the presence of xanthine oxidase (XO), nitro groups interact with molybdenum centers, leading to slow oxidation to carboxylic acids .

Pharmacological and Biochemical Applications

Enzyme Inhibition

Toxicity Profile

-

In Vivo Safety: Analogous compounds (e.g., DHNB) show low acute toxicity in mice (LD₅₀ > 500 mg/kg), with no fur loss or mortality .

-

Environmental Hazard: Classified as WGK 1 (low water hazard) .

Environmental and Atmospheric Relevance

Secondary Organic Aerosol (SOA) Formation

-

Photooxidation Product: Generated during benzyl alcohol oxidation in the presence of NOₓ, contributing to SOA mass (1.7–8.1% yield) .

-

Gas-Particle Partitioning: Detected in both phases, indicating semivolatile behavior .

Table 2: Atmospheric Reaction Pathways

| Process | Key Products | Significance |

|---|---|---|

| Benzyl Alcohol Oxidation | 3,4-Dihydroxy-2-nitrobenzyl alcohol | SOA component |

| NOₓ Interaction | Nitroaromatic aerosols | Air quality impact |

Industrial and Research Applications

Chemical Intermediate

-

Pharmaceutical Synthesis: Serves as a precursor for antibiotics and anti-inflammatory agents .

-

Reference Standard: Used in HPLC and mass spectrometry for quantifying nitroaromatics in environmental samples .

Challenges in Utilization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume